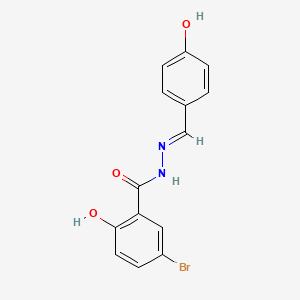
2-(2-isopropylphenoxy)-N-3-pyridinylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-isopropylphenoxy)-N-3-pyridinylpropanamide, also known as IPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. IPP is a selective and potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and the co-activator protein CBP. This interaction plays a crucial role in the development of cancer and other diseases, making IPP a promising candidate for the development of novel therapeutic agents.
Wirkmechanismus
2-(2-isopropylphenoxy)-N-3-pyridinylpropanamide inhibits the interaction between STAT3 and CBP by binding to the CBP-binding site on STAT3. This binding prevents the recruitment of CBP to STAT3, leading to the downregulation of STAT3 activity and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and survival of several types of cancer cells, including breast, prostate, and lung cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2-isopropylphenoxy)-N-3-pyridinylpropanamide is its high selectivity for the STAT3-CBP interaction, which minimizes off-target effects. In addition, this compound has been shown to have good pharmacokinetic properties, making it a promising candidate for the development of therapeutic agents. However, one limitation of this compound is its low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-isopropylphenoxy)-N-3-pyridinylpropanamide and its potential applications in cancer therapy. One direction is the development of novel therapeutic agents based on this compound, either as a single agent or in combination with other drugs. Another direction is the investigation of the role of STAT3 in other diseases, such as inflammation and autoimmune disorders, and the potential applications of this compound in these fields. Finally, the development of new methods for the synthesis and delivery of this compound could further enhance its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-(2-isopropylphenoxy)-N-3-pyridinylpropanamide involves several steps, starting with the reaction of 2-isopropylphenol with 3-bromopyridine to form the intermediate 2-(2-isopropylphenoxy)pyridine. This intermediate is then reacted with N-(tert-butoxycarbonyl)-3-aminopropanoic acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-isopropylphenoxy)-N-3-pyridinylpropanamide has been extensively studied for its potential applications in cancer research. STAT3 is a transcription factor that plays a critical role in cancer development and progression, making it an attractive target for cancer therapy. This compound has been shown to inhibit the STAT3-CBP interaction, leading to the downregulation of STAT3 activity and the inhibition of cancer cell growth and survival.
Eigenschaften
IUPAC Name |
2-(2-propan-2-ylphenoxy)-N-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)15-8-4-5-9-16(15)21-13(3)17(20)19-14-7-6-10-18-11-14/h4-13H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZGMHITFYOVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(4-{[bis(2-chloroethyl)amino]sulfonyl}benzoyl)amino]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B6096005.png)

![1-(2-methoxy-5-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6096021.png)
![2-bromo-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B6096027.png)
![2-(4-chlorophenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6096030.png)

![7-(2-fluoro-5-methoxybenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6096044.png)
![1-(4-chlorophenyl)-N-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6096050.png)
![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6096056.png)
![2-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B6096058.png)
![7-nitro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B6096062.png)
![6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6096077.png)

